molecular formula C26H32N4O3S B6522619 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 688355-13-7

2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B6522619
CAS No.: 688355-13-7
M. Wt: 480.6 g/mol
InChI Key: MKKWVOIDXHCZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-derived acetamide featuring:

  • A quinazolin-2-yl core substituted at position 4 with a cyclohexylamino group.
  • A sulfanyl (-S-) linkage at position 2, connecting to an acetamide moiety.
  • The acetamide’s nitrogen is bonded to a 2-(3,4-dimethoxyphenyl)ethyl group.

Properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-32-22-13-12-18(16-23(22)33-2)14-15-27-24(31)17-34-26-29-21-11-7-6-10-20(21)25(30-26)28-19-8-4-3-5-9-19/h6-7,10-13,16,19H,3-5,8-9,14-15,17H2,1-2H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKWVOIDXHCZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Quinazoline-Based Acetamides

Key analogs and their modifications are summarized below:

Compound Name / ID Core Structure Position 4 Substituent Sulfanyl-Linked Group Acetamide Substituent Key References
Target Compound Quinazolin-2-yl Cyclohexylamino Acetamide 2-(3,4-Dimethoxyphenyl)ethyl
N-(4-Ethoxyphenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide Quinazolin-2-yl (4-oxo) Phenyl Acetamide 4-Ethoxyphenyl
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolin-2-yl (4-oxo) 4-Methylphenyl Acetamide 4-Acetamidophenyl
2-{[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide Quinazolin-2-yl (4-oxo) 4-Ethoxyphenyl Acetamide N,N-Diethyl
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide Quinazolin-3-yl (2,4-dioxo) Acetamide (2,4-Dichlorophenyl)methyl

Key Observations :

  • Quinazoline Oxidation State : The target compound lacks the 4-oxo group present in analogs , and , which may alter electron distribution and binding interactions.
  • Substituent Diversity: The cyclohexylamino group in the target compound enhances lipophilicity compared to phenyl or methylphenyl groups in analogs . This could improve membrane permeability but may affect solubility.
  • Acetamide Tail : The 3,4-dimethoxyphenyl ethyl group in the target compound introduces methoxy electron-donating effects, contrasting with ethoxy (), acetamido (), or diethyl () groups.

Thiadiazole and Triazole Analogs

Compounds with heterocyclic cores other than quinazoline show distinct properties:

Compound Name Core Structure Key Substituents Biological Relevance References
2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide Thiadiazol-2-yl Cyclohexylamino, phenethyl Potential antimicrobial/kinase inhibition (inferred from thiadiazole activity)
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide Triazol-3-yl Chlorophenyl, methylphenyl Likely designed for anti-inflammatory or antiproliferative activity

Key Differences :

  • Substituent Flexibility : The target compound’s quinazoline core may offer broader π-π stacking interactions compared to smaller heterocycles.

Preparation Methods

Alkylation of 4-(Cyclohexylamino)quinazoline-2-thiol

This method involves the nucleophilic substitution of a thiol group with a chloroacetamide intermediate.

Procedure:

  • Synthesis of 4-(Cyclohexylamino)quinazoline-2-thiol :

    • React 4-chloroquinazoline with cyclohexylamine in refluxing ethanol (12 h, 80°C) to yield 4-(cyclohexylamino)quinazoline.

    • Treat with thiourea in DMF at 120°C for 6 h to introduce the thiol group.

  • Preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide :

    • React 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in dichloromethane (0°C, 2 h) using triethylamine as a base.

  • Coupling Reaction :

    • Combine equimolar quantities of 4-(cyclohexylamino)quinazoline-2-thiol and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide in anhydrous DMF.

    • Add potassium carbonate (2 eq) and stir at 60°C for 8 h.

Characterization Data :

  • Yield : 68% (purified via flash chromatography, hexane/ethyl acetate 7:3).

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, quinazoline-H), 7.89 (d, J = 8.4 Hz, 1H), 6.82–6.75 (m, 3H, aromatic), 3.87 (s, 6H, OCH3), 3.45 (t, J = 6.8 Hz, 2H, SCH2).

  • LC-MS : m/z 553.2 [M+H]+.

Aminolysis of Activated Thioacetic Acid Derivatives

This route employs carbodiimide-mediated activation of thioacetic acid for amide bond formation.

Procedure:

  • Synthesis of [(4-(Cyclohexylamino)quinazolin-2-yl)sulfanyl]acetic Acid :

    • Oxidize 4-(cyclohexylamino)quinazoline-2-thiol with hydrogen peroxide (30%) in acetic acid (50°C, 4 h) to form the disulfide.

    • Reduce with sodium borohydride and react with bromoacetic acid in THF.

  • Activation with N,N'-Carbonyldiimidazole (CDI) :

    • Stir [(4-(cyclohexylamino)quinazolin-2-yl)sulfanyl]acetic acid (1 eq) with CDI (1.2 eq) in anhydrous dioxane (3 h, reflux).

  • Amination with N-[2-(3,4-dimethoxyphenyl)ethyl]amine :

    • Add N-[2-(3,4-dimethoxyphenyl)ethyl]amine (1.5 eq) to the activated acid and reflux for 12 h.

Characterization Data :

  • Yield : 72% (recrystallized from ethanol/water).

  • 13C NMR (100 MHz, DMSO-d6): δ 170.5 (C=O), 162.1 (quinazoline-C2), 149.8 (OCH3), 35.2 (SCH2).

One-Pot Tandem Synthesis

A streamlined approach combining quinazoline formation and sulfanyl acetamide coupling in a single reactor.

Procedure:

  • Quinazoline Core Assembly :

    • Condense anthranilic acid with cyclohexyl isocyanate in phosphoryl chloride (100°C, 3 h) to form 4-(cyclohexylamino)quinazoline.

  • In Situ Thiolation and Alkylation :

    • Introduce sulfur via Lawesson’s reagent (1.2 eq) in toluene (reflux, 6 h).

    • Directly add N-[2-(3,4-dimethoxyphenyl)ethyl]-2-bromoacetamide and K2CO3, continuing reflux for 12 h.

Optimization Insights :

  • Temperature : Reactions >80°C led to desulfurization byproducts.

  • Solvent : Toluene provided superior regioselectivity vs. DMF or THF.

Comparative Analysis of Methods

Parameter Alkylation (2.1) Aminolysis (2.2) One-Pot (2.3)
Yield 68%72%65%
Reaction Time 16 h18 h21 h
Purification Flash ChromatographyRecrystallizationColumn Chromatography
Key Advantage High PurityMild ConditionsReduced Steps

Critical Challenges and Solutions

  • Regioselectivity in Quinazoline Functionalization :

    • Use of electron-withdrawing groups (e.g., chloro at C2) directs substitution to C4.

  • Thiol Oxidation Mitigation :

    • Conduct reactions under nitrogen atmosphere with 2-mercaptoethanol (1% v/v) as a stabilizer.

Scalability and Industrial Feasibility

  • Cost Drivers :

    • Cyclohexylamine ($12.5/mol) and 2-(3,4-dimethoxyphenyl)ethylamine ($18.7/mol) account for 70% of raw material costs.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 23.4 (Method 2.3) vs. 31.8 (Method 2.1) .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a quinazoline core modified with a cyclohexylamino group at position 4, a sulfanyl linker at position 2, and an acetamide side chain substituted with a 3,4-dimethoxyphenethyl group. The quinazoline nucleus contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets, while the cyclohexyl and dimethoxyphenyl groups increase hydrophobicity, reducing aqueous solubility but improving membrane permeability . Spectroscopic characterization (e.g., 1^1H/13^{13}C NMR, IR) confirms the presence of functional groups like the sulfanyl (–S–) bridge and methoxy (–OCH3_3) substituents, which are critical for stability and reactivity .

Q. What synthetic methodologies are recommended for producing this compound with high purity?

Synthesis typically involves:

  • Step 1: Preparation of the quinazolin-4-amine intermediate via cyclization of anthranilic acid derivatives with cyclohexyl isocyanate .
  • Step 2: Sulfur insertion at position 2 using thiourea or Lawesson’s reagent under reflux in anhydrous DMF .
  • Step 3: Acetamide coupling via nucleophilic substitution between the sulfanyl-quinazoline intermediate and 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of K2_2CO3_3 . Purity (>95%) is ensured through recrystallization (ethanol/water) and HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets or activities reported for this compound?

The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR), while the dimethoxyphenyl group may modulate serotonin or dopamine receptors. Preliminary in vitro studies suggest antiproliferative activity (IC50_{50} = 1.2–3.8 µM in HeLa and MCF-7 cells) and moderate COX-2 inhibition (40–60% at 10 µM) . However, target specificity requires validation via competitive binding assays (e.g., SPR or ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values or target selectivity often arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches. To address this:

  • Standardize protocols: Use validated cell lines (ATCC-certified) and control compounds (e.g., erlotinib for EGFR inhibition).
  • Batch consistency: Characterize each batch via LC-MS and 1^1H NMR to confirm >98% purity .
  • Mechanistic studies: Employ siRNA knockdown or CRISPR-Cas9 models to confirm target engagement .

Q. What computational strategies can predict the compound’s pharmacokinetic profile?

  • ADMET prediction: Tools like SwissADME or ADMETLab estimate logP (3.2 ± 0.3), moderate BBB permeability, and CYP3A4-mediated metabolism .
  • Docking simulations: Molecular docking (AutoDock Vina) into EGFR (PDB: 1M17) reveals hydrogen bonding between the quinazoline N1 and Met769, while the dimethoxyphenyl group occupies a hydrophobic pocket .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthesis of derivatives with improved binding .

Q. How can substituent modifications optimize the compound’s activity and reduce toxicity?

  • Rational design: Replace the cyclohexyl group with smaller alkyl chains (e.g., isopropyl) to enhance solubility. Introduce electron-withdrawing groups (e.g., –CF3_3) on the quinazoline ring to improve metabolic stability .
  • SAR studies: Synthesize analogs with variations in the sulfanyl linker (e.g., –SO2_2– or –CH2_2–) and test cytotoxicity in primary hepatocytes to identify non-toxic candidates (LD50_{50} > 50 µM) .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Transcriptomics: RNA-seq analysis of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle arrest) .
  • Proteomics: SILAC-based quantification to detect changes in kinase phosphorylation states .
  • In vivo models: Xenograft studies in immunodeficient mice (e.g., NOD/SCID) with pharmacokinetic monitoring (plasma t1/2_{1/2} via LC-MS/MS) .

Methodological Notes

  • Data Validation: Cross-validate biological activity using orthogonal assays (e.g., MTT for cytotoxicity and Annexin V/PI staining for apoptosis) .
  • Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, solvent purity) in detail to ensure reproducibility .
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.